2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide
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Description
This compound is part of a broader class of chemicals known for their complex structures and significant potential in various fields of chemistry and pharmacology. The chemical belongs to the family of thienopyrimidines, a group notable for their unique molecular architecture and potential biological activities.
Synthesis Analysis
The synthesis of thienopyrimidines typically involves condensation reactions, cyclization, and functional group transformations. Elmuradov et al. (2011) described the synthesis of related compounds through the condensation of dimethyl- and various methyl-substituted pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes and furfural in the presence of NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Scientific Research Applications
Synthesis and Structural Insights
The compound belongs to a class of chemicals that are synthesized to explore their structural properties and potential biological activities. For instance, Dabaeva et al. (2019) developed a method for synthesizing new fused derivatives of pyrano[4,3-b]thieno(furo)-pyridine, including compounds similar to the one , from 2,2-dimethyltetrahydropyran-4-one. The optimal conditions for the cyclization reaction were determined, contributing to the broader understanding of synthesizing complex heterocyclic compounds Dabaeva et al., 2019.
Antimicrobial Activity Evaluation
The antimicrobial potential of compounds structurally related to the specified chemical has been a subject of interest. For example, Bondock et al. (2008) utilized a similar compound as a key intermediate for synthesizing new heterocyclic compounds incorporating the antipyrine moiety, which were evaluated for antimicrobial activity. This research highlights the potential pharmaceutical applications of such compounds in fighting microbial infections Bondock, Rabie, Etman, & Fadda, 2008.
properties
IUPAC Name |
2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-21(2)7-15-12(10-29-21)6-14-17-18(30-19(14)24-15)20(27)25(11-23-17)9-16(26)22-8-13-4-3-5-28-13/h3-6,11H,7-10H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXQCCHSGBHNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=O)N(C=N4)CC(=O)NCC5=CC=CO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide |
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